molecular formula C14H10N6O B10985963 N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10985963
M. Wt: 278.27 g/mol
InChI Key: ZSZODUIWVJRNAB-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, tetrazole, and pyridine. These scaffolds are known for their extensive applications in medicinal chemistry due to their diverse biological activities. The indole ring is a common motif in many natural products and pharmaceuticals, while the tetrazole and pyridine rings are often found in compounds with antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multicomponent reaction. One common method is the one-pot, three-component reaction involving appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This method is efficient and yields the desired compound in good to excellent yields.

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of environmentally benign catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, while the tetrazole and pyridine rings can enhance its binding affinity and selectivity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its specific combination of indole, tetrazole, and pyridine rings, which confer distinct biological activities and chemical reactivity. This combination is less common compared to other heterocyclic compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H10N6O/c21-14(10-2-4-13-17-18-19-20(13)8-10)16-11-3-1-9-5-6-15-12(9)7-11/h1-8,15H,(H,16,21)

InChI Key

ZSZODUIWVJRNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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